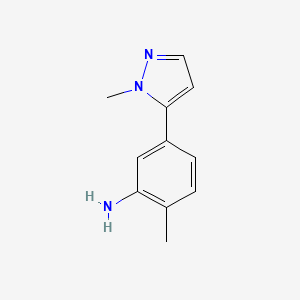

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Description

Properties

IUPAC Name |

2-methyl-5-(2-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGXXHHVSEYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NN2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aromatic Substitution: : The synthesis of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline typically begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions. The resulting pyrazole is then methylated using methyl iodide in the presence of a base like potassium carbonate.

-

Coupling Reaction: : The methylated pyrazole is then subjected to a coupling reaction with 2-methylaniline. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where the pyrazole derivative is coupled with a halogenated aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting nitro groups to amines or reducing other functional groups.

-

Substitution: : Electrophilic aromatic substitution reactions are common, where the aniline moiety can be further functionalized using reagents like halogens, sulfonyl chlorides, or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

Reduction: Lithium aluminum hydride (LiAlH), palladium on carbon (Pd/C) with hydrogen gas (H)

Substitution: Halogens (Cl, Br), sulfonyl chlorides (RSOCl), nitrating agents (HNO)

Major Products

Oxidation: Quinones, nitro derivatives

Reduction: Amines

Substitution: Halogenated, sulfonated, or nitrated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of ligands for catalysis and as an intermediate in the synthesis of dyes and pigments.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its role as a scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings, providing enhanced properties such as durability and resistance to environmental factors.

Mechanism of Action

The biological activity of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is attributed to its ability to interact with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline and its analogs in terms of structure, physicochemical properties, and applications.

Structural and Functional Differences

Substituent Effects: Pyrazole vs. The latter’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it a preferred intermediate in fluorinated drug synthesis . Positional Isomerism: The 3-(1-methyl-1H-pyrazol-5-yl)aniline isomer (CAS 910037-08-0) demonstrates how substitution at the meta position (C3) instead of para (C5) alters electronic distribution and reactivity. This isomer has a reported melting point of 79–80°C, suggesting higher crystallinity compared to the target compound .

Physicochemical Properties

- Thermal Stability : The trifluoromethyl analog (CAS 25449-96-1) has a lower melting point (36–40°C) compared to the pyrazole-containing compounds, likely due to reduced intermolecular hydrogen bonding .

- Hazard Profiles : While this compound is classified as harmful (H302, H315), 2-(1H-pyrazol-5-yl)aniline lacks significant hazards, indicating that methyl and trifluoromethyl groups may introduce toxicity risks .

Biological Activity

2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a compound belonging to the pyrazole derivatives class, notable for its unique structural features that include a pyrazole ring and an aniline moiety. This compound has garnered significant interest due to its potential biological activities, particularly in medicinal chemistry, where it is explored for therapeutic applications such as antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound highlights the presence of carbon, hydrogen, and nitrogen, which contribute to its reactivity and interaction with biological systems. The specific arrangement of functional groups in this compound allows it to engage in various chemical interactions, influencing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth and display cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The compound has shown potential in combating bacterial infections, indicating its role as an antimicrobial agent.

- Anti-inflammatory Effects : Similar pyrazole derivatives have been recognized for their anti-inflammatory properties, suggesting that this compound may also possess such effects.

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 3.79 | CDK2 inhibition |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26.00 | Growth inhibition |

These results indicate that the compound can effectively inhibit cell proliferation in specific cancer types, making it a candidate for further drug development.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. A study reported the effectiveness of similar compounds against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 40 |

| Bacillus subtilis | 40 |

| Proteus vulgaris | 40 |

These findings suggest that this compound could be effective against common pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity or receptor signaling pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and tumor growth.

Case Studies

Several case studies highlight the potential therapeutic applications of pyrazole derivatives:

- Study on MCF7 Cells : A study found that a related pyrazole compound exhibited significant antiproliferative activity against MCF7 breast cancer cells with an IC50 value of 1.88 µM, indicating strong potential for development as an anticancer agent .

- Cytotoxicity Assessment : Another investigation into N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline showed effective cytotoxicity against HepG2 liver cancer cells with an IC50 value of 17.82 mg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, and how can purity be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between 2-methyl-5-bromoaniline and 1-methyl-1H-pyrazole-5-boronic acid, followed by purification via column chromatography (silica gel, chloroform/methanol gradient). Purity ≥95% is achievable through recrystallization in methanol, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Note : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) to avoid over-functionalization of the aniline group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H NMR (DMSO-d6) shows distinct peaks for the aniline NH2 (δ 5.2 ppm, broad singlet) and pyrazole CH3 (δ 3.8 ppm, singlet). Aromatic protons appear between δ 6.5–7.5 ppm .

- FT-IR : Confirm NH2 stretching (3350–3450 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS (positive mode) yields [M+H]⁺ at m/z 202.3 .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Use nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (Category 2/2A per GHS) .

- Storage : Keep in amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation of the aniline group .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Class D) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound be analyzed to predict crystal packing?

- Method : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Graph set analysis (Etter’s rules) reveals N–H···N interactions between the aniline NH2 and pyrazole N, forming R₂²(8) motifs. ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity .

- Data Contradiction : If XRD and NMR data conflict (e.g., unexpected NH2 proton splitting), consider dynamic effects like tautomerism or solvent inclusion in the lattice .

Q. What experimental design considerations are vital for studying photodegradation of this compound?

- Approach :

- Light Source : Use simulated solar radiation (AM 1.5G filter) with MnFe2O4/Zn2SiO4 as a photocatalyst .

- Parameters : Optimize pH (6–8), catalyst loading (1–2 g/L), and initial concentration (10–50 ppm) via Box-Behnken design .

- Analysis : Monitor degradation via LC-MS for intermediates (e.g., quinone derivatives) and assess mineralization via TOC .

Q. How do electronic effects of the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?

- Insight : The electron-donating methyl group on the pyrazole enhances the electron density of the aniline moiety, favoring electrophilic substitution at the para position. Compare with 5-(trifluoromethyl) analogs (e.g., ASM2885) to study electronic effects on reaction kinetics .

- Validation : DFT calculations (B3LYP/6-31G*) show HOMO localization on the aniline ring, supporting its nucleophilic reactivity .

Key Challenges in Research

- Synthetic Pitfalls : Competing N-methylation during coupling requires strict temperature control (<60°C) .

- Data Interpretation : Overlapping NMR signals (e.g., pyrazole vs. aniline protons) necessitate 2D experiments (HSQC, HMBC) .

- Stability Issues : Prolonged light exposure degrades the compound; use amber glassware and minimize ambient light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.